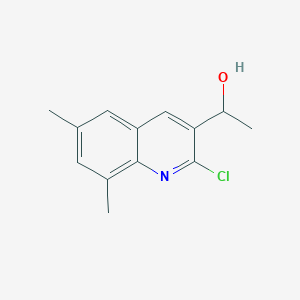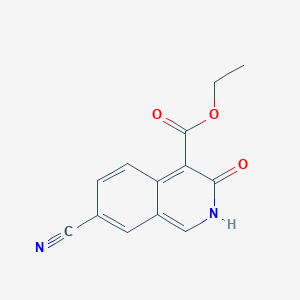
Ethyl 7-cyano-3-oxo-2,3-dihydroisoquinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 7-cyano-3-oxo-2,3-dihydroisoquinoline-4-carboxylate is a chemical compound with the molecular formula C13H10N2O3. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-cyano-3-oxo-2,3-dihydroisoquinoline-4-carboxylate typically involves the reaction of isoquinoline derivatives with ethyl cyanoacetate under specific conditions. One common method includes the use of a base such as sodium ethoxide in ethanol, which facilitates the nucleophilic addition of the cyano group to the isoquinoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
Ethyl 7-cyano-3-oxo-2,3-dihydroisoquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the isoquinoline ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
科学的研究の応用
Ethyl 7-cyano-3-oxo-2,3-dihydroisoquinoline-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Ethyl 7-cyano-3-oxo-2,3-dihydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets. The cyano group and the isoquinoline ring can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
- Ethyl 7-bromo-3-oxo-2,3-dihydroisoquinoline-4-carboxylate
- Ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate
- Ethyl 7-cyano-3-oxo-3,4-dihydroquinoxaline-2-carboxylate
Uniqueness
Ethyl 7-cyano-3-oxo-2,3-dihydroisoquinoline-4-carboxylate is unique due to the presence of both a cyano group and an ester group on the isoquinoline ring.
特性
分子式 |
C13H10N2O3 |
|---|---|
分子量 |
242.23 g/mol |
IUPAC名 |
ethyl 7-cyano-3-oxo-2H-isoquinoline-4-carboxylate |
InChI |
InChI=1S/C13H10N2O3/c1-2-18-13(17)11-10-4-3-8(6-14)5-9(10)7-15-12(11)16/h3-5,7H,2H2,1H3,(H,15,16) |
InChIキー |
DWPGUWUQFUOZPU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C2C=CC(=CC2=CNC1=O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Fluoro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine](/img/structure/B11872386.png)

![Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B11872397.png)
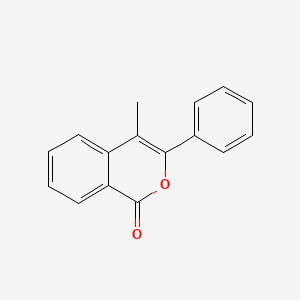


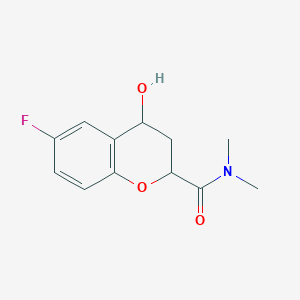

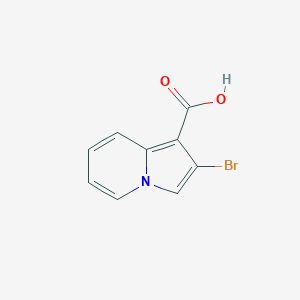
![1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile](/img/structure/B11872427.png)
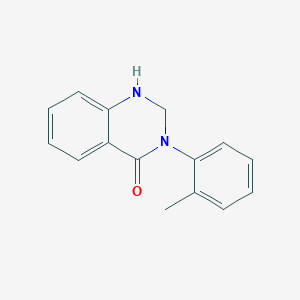
![6-Chloro-2-methyl-3-phenylimidazo[1,2-A]pyridine](/img/structure/B11872433.png)

